molecular formula C10H12ClN3 B3024189 (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride CAS No. 608515-39-5

(3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride

Cat. No.: B3024189
CAS No.: 608515-39-5
M. Wt: 209.67
InChI Key: CHGSQBYNAGXXRY-UHFFFAOYSA-N
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Description

(3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H12ClN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride typically involves the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in substitution reactions where the pyrazole ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: The compound is used in biological research to study its effects on various biological systems. It can act as a ligand in binding studies and is used to investigate the interactions between small molecules and biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). It is also used in the development of new materials and as an intermediate in the production of various chemical products .

Mechanism of Action

The mechanism of action of (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-Methyl-1-(3-(1H-pyrazol-1-yl)phenyl)methanamine hydrochloride
  • 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Comparison: Compared to similar compounds, (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride exhibits unique properties due to the specific positioning of the pyrazole ring and the phenyl group. This structural arrangement can influence its reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;/h1-7H,8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGSQBYNAGXXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681048
Record name 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-13-1
Record name 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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